molecular formula C13H9BrClFO B8003353 (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol

(2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol

Cat. No.: B8003353
M. Wt: 315.56 g/mol
InChI Key: PEDMLGKCJFWVSF-UHFFFAOYSA-N
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Description

2-Bromo-4’-chloro-3’-fluorobenzhydrol is an organic compound with the molecular formula C13H9BrClFO It is a derivative of benzhydrol, where the phenyl rings are substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4’-chloro-3’-fluorobenzhydrol typically involves the bromination, chlorination, and fluorination of benzhydrol derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions usually include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods

Industrial production of 2-Bromo-4’-chloro-3’-fluorobenzhydrol may involve large-scale chemical reactions using similar synthetic routes as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4’-chloro-3’-fluorobenzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-Bromo-4’-chloro-3’-fluorobenzophenone, while reduction can produce 2-Bromo-4’-chloro-3’-fluorotoluene .

Scientific Research Applications

2-Bromo-4’-chloro-3’-fluorobenzhydrol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4’-chloro-3’-fluorobenzhydrol involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chlorobenzhydrol
  • 2-Bromo-4-fluorobenzhydrol
  • 4-Bromo-2-fluorobenzhydrol

Uniqueness

2-Bromo-4’-chloro-3’-fluorobenzhydrol is unique due to the presence of three different halogen atoms on the phenyl rings. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(2-bromophenyl)-(4-chloro-3-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFO/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7,13,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDMLGKCJFWVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC(=C(C=C2)Cl)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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